REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([NH2:16])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C@@H:12]([NH2:16])[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted with 1 L of toluene
|
Type
|
EXTRACTION
|
Details
|
was then further extracted from the aqueous phase with 1 L of toluene
|
Type
|
DISTILLATION
|
Details
|
After the solvent had been distilled under reduced pressure away from a combination of the organic phases
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
DISTILLATION
|
Details
|
(R)—N-benzyl-3-aminopiperidine was purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@@H](CCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([NH2:16])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C@@H:12]([NH2:16])[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted with 1 L of toluene
|
Type
|
EXTRACTION
|
Details
|
was then further extracted from the aqueous phase with 1 L of toluene
|
Type
|
DISTILLATION
|
Details
|
After the solvent had been distilled under reduced pressure away from a combination of the organic phases
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
DISTILLATION
|
Details
|
(R)—N-benzyl-3-aminopiperidine was purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@@H](CCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][CH:12]([NH2:16])[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[CH2:3]([N:10]1[CH2:15][CH2:14][CH2:13][C@@H:12]([NH2:16])[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted with 1 L of toluene
|
Type
|
EXTRACTION
|
Details
|
was then further extracted from the aqueous phase with 1 L of toluene
|
Type
|
DISTILLATION
|
Details
|
After the solvent had been distilled under reduced pressure away from a combination of the organic phases
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
DISTILLATION
|
Details
|
(R)—N-benzyl-3-aminopiperidine was purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C[C@@H](CCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |